![molecular formula C19H20O3 B2975012 2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone CAS No. 333353-83-6](/img/structure/B2975012.png)
2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone
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Overview
Description
The compound “2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a cyclohexanone, which is a six-membered ring with one carbonyl group, and a phenyl group, which is a six-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, phenyl ring, and cyclohexanone ring would likely contribute significantly to the molecule’s overall structure . The molecule may exist in different conformations depending on the spatial arrangement of these groups .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, furan rings can participate in Diels–Alder reactions with electrophilic alkenes and alkynes . The carbonyl group in the cyclohexanone ring could also react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups . Its melting and boiling points would depend on the strengths of the intermolecular forces within the substance .Scientific Research Applications
Urease Inhibition
Furan derivatives have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to the formation of kidney stones and contribute to the virulence of certain bacteria . The compound could be synthesized and evaluated for its efficacy in inhibiting urease, potentially leading to new treatments for related conditions.
Antimicrobial Activity
The antimicrobial properties of furan compounds make them candidates for developing new antibacterial agents. Research has indicated that furan chalcones can suppress the growth of Escherichia coli and Staphylococcus aureus , which are common culprits in infections . Exploring the antimicrobial activity of this specific furan compound could contribute to the fight against antibiotic-resistant bacteria.
Synthetic Chemistry
In synthetic chemistry, furan compounds serve as versatile intermediates for creating a wide range of chemicals. The compound “2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone” could be used to synthesize novel organic molecules, potentially leading to new drugs or materials .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and an enzyme or receptor. Furan derivatives can be docked against various targets to predict their binding affinity and mode of action. This compound could be used in computational studies to design more potent and selective drugs .
Biomass Conversion
Furan derivatives are considered platform chemicals for biomass conversion. They can be derived from renewable resources and used to produce a variety of valuable chemicals. The compound could be investigated for its potential in creating sustainable materials or fuels .
Drug Design and Discovery
In the field of drug design and discovery, furan derivatives are valuable for their therapeutic applications. The compound could be incorporated into the design of new drugs, with the potential to improve pharmacokinetic properties or reduce side effects .
Future Directions
properties
IUPAC Name |
2-[3-(furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(14-7-2-1-3-8-14)13-18(21)19-11-6-12-22-19/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCECNERAWKMEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |
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